1-[2-(4-Fluorophenoxy)ethyl]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZBUZLQFSRBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 4 Fluorophenoxy Ethyl Imidazole
Established Synthetic Pathways to 1-[2-(4-Fluorophenoxy)ethyl]imidazole and Its Core Analogues
The construction of this compound and its analogues primarily relies on two fundamental bond-forming strategies: the formation of the N-alkyl bond on the imidazole (B134444) ring and the creation of the ether linkage.
Alkylation Reactions Utilizing Imidazole Nucleophilicity
A primary and widely employed method for the synthesis of 1-substituted imidazoles is the direct N-alkylation of the imidazole ring. nih.gov Imidazole possesses two nitrogen atoms, one of which is a nucleophilic sp2-hybridized nitrogen that can readily react with electrophiles. nih.gov In the case of this compound, this involves the reaction of imidazole with a suitable 2-(4-fluorophenoxy)ethyl halide, such as 1-(2-bromoethoxy)-4-fluorobenzene.
The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include sodium hydroxide (B78521) or potassium carbonate. otago.ac.nzrsc.orgresearchgate.net The choice of solvent can influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. google.com The reaction proceeds via an S\textsubscript{N}2 mechanism, where the imidazole anion displaces the halide leaving group. nih.gov A similar strategy has been successfully used in the synthesis of 2-ethyl-1-(4-nitrophenyl)-1H-imidazole, where 2-ethylimidazole (B144533) was reacted with 4-fluoronitrobenzene in the presence of sodium hydroxide in DMSO. researchgate.net
Factors such as the nature of the leaving group on the ethyl chain (I > Br > Cl) and the reaction conditions (temperature, solvent) can affect the yield and purity of the final product. researchgate.net Studies on the N-alkylation of various imidazoles have shown that the regioselectivity of the reaction can be influenced by steric and electronic effects of substituents on the imidazole ring. otago.ac.nz
Table 1: Examples of N-Alkylation Reactions for Imidazole Derivatives
| Imidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |
| Imidazole | 1-Bromobutane | Cs+-Norit | None (Solvent-free) | 1-Butylimidazole | rsc.org |
| 2-Ethylimidazole | 4-Fluoronitrobenzene | NaOH | DMSO | 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole | researchgate.net |
| Imidazole | Benzyl Halides | K2CO3 | DMF | 1-Benzylimidazole | organic-chemistry.org |
| 2,4,5-Triiodoimidazole | Allyl Bromide | K2CO3 | DMF | 1-Allyl-2,4,5-triiodoimidazole | Not found in search |
Ether Synthesis Approaches for the Fluorophenoxy Moiety
An alternative and equally viable synthetic route is the formation of the ether bond, most commonly through the Williamson ether synthesis. nih.govmdpi.com This reaction involves the coupling of an alkoxide with an organohalide. nih.gov In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 4-fluorophenol (B42351) with 1-(2-haloethyl)imidazole.
The first step in this pathway is the deprotonation of 4-fluorophenol using a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) to form the corresponding phenoxide. nih.govyoutube.com This highly nucleophilic phenoxide then attacks the electrophilic carbon of 1-(2-haloethyl)imidazole, displacing the halide and forming the desired ether linkage. The reaction is generally carried out in a polar aprotic solvent such as THF or DMSO. mdpi.com
The success of the Williamson ether synthesis is dependent on the nature of the reactants. Primary alkyl halides, such as in 1-(2-haloethyl)imidazole, are preferred as they are less prone to side reactions like elimination. nih.govresearchgate.net This method has been widely applied for the synthesis of various diaryl ethers and related compounds. organic-chemistry.org
Table 2: Key Aspects of Williamson Ether Synthesis for Phenoxyethylimidazoles
| Nucleophile | Electrophile | Typical Base | Typical Solvent | Key Consideration | References |
| 4-Fluorophenoxide | 1-(2-Bromoethyl)imidazole | NaH, NaOH | THF, DMSO | Use of a primary alkyl halide minimizes elimination. | nih.govresearchgate.netmdpi.com |
| Imidazol-1-yl-ethanol | 1-Fluoro-4-iodobenzene | Not specified | Not specified | Aryl halide reactivity (I > Br > Cl). | Not found in search |
Multi-Component Reactions and One-Pot Synthesis Strategies for Imidazole Derivatives
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netderpharmachemica.com Several MCRs have been developed for the synthesis of substituted imidazoles. asianpubs.orgnih.govrasayanjournal.co.in
A common approach is the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium (B1175870) salt (such as ammonium acetate) which serves as the nitrogen source. derpharmachemica.comrasayanjournal.co.in This method allows for the rapid assembly of the imidazole core. While not a direct route to this compound, these strategies are invaluable for creating a library of analogues by varying the starting components. For instance, using different aldehydes and dicarbonyl compounds can lead to a wide array of substituted imidazoles. researchgate.net
Recent advancements have focused on developing more environmentally friendly protocols, such as using water as a solvent or employing reusable catalysts. researchgate.netnih.gov For example, a one-pot synthesis of imidazoles from ethylarenes in water has been reported, proceeding through an in-situ formation of an α-bromoketone. nih.gov
Exploration of Novel Synthetic Routes for Derivatization and Analog Generation of this compound
The development of novel synthetic routes is crucial for accessing a wider range of analogues of this compound with potentially improved properties. These routes often focus on the selective functionalization of the existing scaffold.
Regioselective Functionalization of the Imidazole Ring
The imidazole ring offers multiple sites for functionalization, and achieving regioselectivity is a key challenge. Direct C-H functionalization has become a prominent strategy for modifying heterocyclic compounds. mdpi.comrsc.org For the imidazole ring in this compound, the C2, C4, and C5 positions are potential sites for introducing new substituents.
Various catalytic systems, often involving transition metals like palladium or rhodium, have been developed for the regioselective arylation, alkenylation, or alkylation of the imidazole C-H bonds. mdpi.comrsc.org The choice of catalyst, ligand, and reaction conditions can direct the functionalization to a specific position. For instance, the C2-position of imidazoles can be functionalized through reactions involving aldehydes and electron-deficient acetylenes. [Not found in search]
Enzymatic reactions also offer a high degree of regioselectivity. Halogenating enzymes, for example, can be used for selective halogenation of aromatic rings, which can then serve as a handle for further modifications through cross-coupling reactions. nih.gov
Modifications of the Ethylene (B1197577) Linker and Its Impact on Conformational Flexibility
Synthetic strategies to modify the ethylene linker could involve starting with analogues of 2-bromoethanol, such as 1-bromo-3-propanol, to introduce a three-carbon propylene (B89431) linker. The introduction of alkyl or other substituents on the linker can be achieved by using appropriately substituted starting materials.
The conformational flexibility of the molecule is influenced by the rotational freedom around the single bonds of the linker. Introducing steric bulk or rigidifying elements, such as double or triple bonds, can restrict this rotation. The conformational analysis of related diaryl ether and pentadiene derivatives has shown that the introduction of atoms like fluorine can significantly alter the preferred conformer proportions. mdpi.com Computational docking studies on related imidazole-containing compounds have also highlighted the importance of the molecule's conformation for its interaction with biological targets. nih.gov
Substituent Variations on the Fluorophenoxy Aromatic System
Modifications to the fluorophenoxy aromatic ring of this compound are crucial for tuning the molecule's physicochemical and biological properties. Synthetic strategies typically begin with a substituted fluorobenzene (B45895) derivative, which is then coupled with the imidazole-containing side chain. A common precursor is 4-fluoronitrobenzene, where the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov
One established method involves the reaction of an imidazole derivative with an activated fluorobenzene. For instance, 2-ethylimidazole can react with 4-fluoronitrobenzene in the presence of a base like sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov The nitro group in the resulting intermediate can then be reduced to an amine, which serves as a versatile handle for further functionalization through reactions like amide bond formation. nih.gov This approach allows for the introduction of a wide array of substituents.
Another strategy involves the synthesis of N-aryl imidazoles where various substituted anilines are used as starting materials. pharmascholars.com For example, derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide have been synthesized, demonstrating the feasibility of incorporating additional halogens and other functional groups onto the phenyl ring system. pharmascholars.com The table below summarizes various substituent patterns explored in related imidazole structures.
Research has shown that both electron-donating and electron-withdrawing substituents can be incorporated, although their effects on reaction efficiency and final properties vary. nih.gov These variations are fundamental in structure-activity relationship (SAR) studies aimed at optimizing the molecule for specific applications.
Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis
The formation of this compound can be achieved through several synthetic routes, with two key bond-forming reactions being central: N-alkylation of the imidazole ring and nucleophilic aromatic substitution (SNAr) to form the phenoxy ether linkage.
A primary pathway involves the N-alkylation of imidazole with a pre-formed 2-(4-fluorophenoxy)ethyl halide. This reaction proceeds via a classical SN2 mechanism. The imidazole nitrogen atom, acting as a nucleophile, attacks the electrophilic carbon atom of the ethyl halide, displacing the halide leaving group. nih.gov The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF, often in the presence of a weak base such as potassium carbonate (K2CO3). nih.gov The base deprotonates the N-H of imidazole, increasing its nucleophilicity and facilitating the attack on the alkyl halide.
Alternatively, the synthesis can proceed via a nucleophilic aromatic substitution (SNAr) reaction, particularly if starting from a highly activated precursor like 4-fluoronitrobenzene. nih.gov In this mechanism, the nucleophilic nitrogen of the imidazole ring attacks the electron-deficient carbon atom of the fluorobenzene ring (the carbon bonded to the fluorine). This attack is facilitated by the presence of a strong electron-withdrawing group (like -NO2) positioned ortho or para to the fluorine atom. The reaction forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. nih.gov In the final step, the fluoride (B91410) ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the N-arylated imidazole product. nih.gov
A third approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine with an ammonium source, which is a common method for forming the imidazole ring itself. u-tokyo.ac.jp The mechanism involves the initial formation of a diamine intermediate, which then cyclizes and oxidizes to form the aromatic imidazole ring. illinois.edu
Application of Green Chemistry Principles in the Synthetic Design and Optimization of this compound
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. Key strategies include the use of alternative energy sources, eco-friendly solvents, reusable catalysts, and process intensification methods like one-pot reactions. nih.govsciepub.com
Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. nih.govznaturforsch.com This technique provides rapid and uniform heating, which can accelerate reaction rates and minimize the formation of side products. znaturforsch.com
The replacement of volatile organic solvents (VOCs) with greener alternatives is another cornerstone of green synthetic design. Water has been successfully used as a solvent for some imidazole syntheses, leveraging its low cost, non-toxicity, and non-flammability. researchgate.net In other cases, solvent-free (neat) conditions have been employed, where the reactants are mixed directly, often with a catalyst, thereby eliminating solvent waste entirely. nih.govsciepub.com
The development and use of reusable catalysts represent a significant advance. Brønsted acidic ionic liquids, for example, have been utilized as effective and recyclable catalysts for the synthesis of trisubstituted imidazoles under solvent-free conditions. sciepub.com These catalysts offer advantages over traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture. sciepub.com
Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, exemplify high atom economy and procedural efficiency. sciepub.comresearchgate.net These one-pot syntheses reduce the number of purification steps, saving time, energy, and materials, and minimizing waste generation. nih.gov
The following table compares traditional synthetic methods with greener alternatives for key transformations in imidazole synthesis.
Advanced Structural and Spectroscopic Characterization of 1 2 4 Fluorophenoxy Ethyl Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-[2-(4-Fluorophenoxy)ethyl]imidazole in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map out the connectivity of atoms and their spatial relationships, providing deep insights into the molecule's conformation.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.
The ¹H NMR spectrum allows for the identification of all non-exchangeable protons. The protons on the imidazole (B134444) ring are expected to appear as distinct signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position of the imidazole ring is generally the most downfield shifted. The protons of the ethyl linker (-CH₂-CH₂-) would present as two triplets, with the methylene (B1212753) group attached to the imidazole nitrogen appearing at a lower field than the one attached to the phenoxy oxygen due to the electron-withdrawing nature of the imidazole ring. The protons on the 4-fluorophenyl ring will appear as a pair of doublets (or a complex multiplet) characteristic of a para-substituted benzene (B151609) ring, typically in the δ 6.8-7.2 ppm range.
The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms. The carbons of the imidazole ring typically resonate between δ 115 and 140 ppm. The carbons of the 4-fluorophenyl group will show characteristic shifts, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large coupling constant (¹JCF). The ethyl linker carbons will appear in the aliphatic region, generally between δ 40 and 70 ppm.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically in the range of -110 to -120 ppm (relative to CFCl₃), is sensitive to the electronic environment and can confirm the substitution pattern. colorado.edunih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | 7.7 - 7.9 | 137 - 139 |
| Imidazole H-4 | 7.1 - 7.3 | 128 - 130 |
| Imidazole H-5 | 7.0 - 7.2 | 118 - 120 |
| N-CH₂ (ethyl) | 4.2 - 4.4 | 48 - 50 |
| O-CH₂ (ethyl) | 4.1 - 4.3 | 65 - 67 |
| Phenyl H-2', H-6' | 6.9 - 7.1 | 116 - 118 (d, ²JCF) |
| Phenyl H-3', H-5' | 6.8 - 7.0 | 115 - 117 (d, ³JCF) |
| Phenyl C-1' | - | 154 - 156 (d, ⁴JCF) |
| Phenyl C-4' | - | 157 - 160 (d, ¹JCF) |
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's through-bond and through-space correlations. rsc.orgipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between the adjacent protons of the ethyl linker (-CH₂-CH₂-). It would also reveal couplings between the ortho and meta protons on the 4-fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For instance, the signals of the ethyl carbons can be definitively assigned by their correlation with the corresponding ethyl proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY data is essential for determining the preferred conformation of the molecule in solution, for example, by showing spatial proximity between protons on the imidazole ring and the ethyl linker.
Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique also reveals how the molecules are arranged in the crystal lattice, which is governed by intermolecular forces. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into its likely solid-state conformation and packing. nih.gov
Key torsional angles include:
C4(Im)-N1(Im)-Cα(ethyl)-Cβ(ethyl): This angle defines the orientation of the ethyl chain relative to the imidazole ring.
N1(Im)-Cα(ethyl)-Cβ(ethyl)-O(ether): This describes the conformation of the ethyl linker itself (e.g., gauche or anti).
Cα(ethyl)-Cβ(ethyl)-O(ether)-C1(phenyl): This angle determines the orientation of the 4-fluorophenyl group relative to the ethyl linker.
In related structures, the imidazole and phenyl rings are often not coplanar, adopting a twisted conformation to minimize steric hindrance. nih.gov The ethyl chain is typically found in a staggered conformation to maximize stability.
The packing of molecules in a crystal is directed by a combination of non-covalent interactions. For this compound, several types of interactions are expected to play a role:
Hydrogen Bonding: The most significant hydrogen bonds would likely be of the C-H···N type, where a hydrogen atom from a neighboring molecule's phenyl or ethyl group interacts with the non-protonated nitrogen (N3) of the imidazole ring. mdpi.com Weak C-H···F hydrogen bonds may also contribute to the crystal packing. nih.gov
π–π Stacking: Aromatic rings, such as the imidazole and fluorophenyl moieties, can stack on top of each other. These interactions, with centroid-to-centroid distances typically around 3.5 Å, are a common feature in the crystal structures of similar compounds and contribute significantly to lattice stability. nih.govnih.gov
These interactions would likely organize the molecules into complex three-dimensional supramolecular networks. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing these techniques to be used for structural confirmation and as a molecular "fingerprint." researchgate.netmalayajournal.org
FTIR Spectroscopy: Provides information on the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment.
Raman Spectroscopy: Involves the inelastic scattering of monochromatic light and is sensitive to vibrations that cause a change in the molecular polarizability. The two techniques are often complementary.
For this compound, the key vibrational modes can be assigned to its constituent parts. mdpi.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). Assignments are based on data from analogous compounds. researchgate.netrsc.orgresearchgate.net
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3150 | 3100 - 3150 | Imidazole and Phenyl rings |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Ethyl linker |
| Imidazole Ring Stretch (C=N, C=C) | 1450 - 1600 | 1450 - 1600 | Multiple strong bands |
| Phenyl Ring Stretch (C=C) | 1500 - 1610 | 1500 - 1610 | Characteristic bands for aromatic rings |
| C-F Stretch | 1200 - 1250 | 1200 - 1250 | Strong intensity in FTIR |
| C-O-C Asymmetric Stretch | 1230 - 1270 | Weak | Aryl-alkyl ether, strong in FTIR |
| C-O-C Symmetric Stretch | 1020 - 1070 | 1020 - 1070 | |
| Aromatic C-H Out-of-Plane Bend | 810 - 850 | Weak | Confirms para-substitution on the phenyl ring |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous structural confirmation of novel synthetic compounds. In the case of this compound, HRMS provides definitive evidence of its elemental composition through the precise measurement of its molecular ion's mass-to-charge ratio (m/z). This technique, capable of mass accuracies within a few parts per million (ppm), allows for the differentiation between isobaric species, thereby confirming the molecular formula C₁₁H₁₁FN₂O.
The analysis, typically performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, reveals the protonated molecule [M+H]⁺ as the base peak or a prominent ion in the spectrum. The experimentally observed m/z value is then compared against the theoretically calculated exact mass, and a low mass error provides high confidence in the assigned elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments within the HRMS instrument are employed to elucidate the fragmentation pathways of the parent ion. By subjecting the isolated protonated molecule to collision-induced dissociation (CID), a characteristic pattern of product ions is generated. The accurate mass measurement of these fragments allows for the assignment of their elemental formulas, providing a detailed map of the molecule's connectivity and structural features.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the ethylimidazole side chain. The most probable fragmentation points are the C-O bond of the ether, the C-N bond connecting the ethyl group to the imidazole ring, and fragmentation within the imidazole ring itself.
A plausible major fragmentation pathway involves the cleavage of the bond between the ethyl chain and the phenoxy group, leading to the formation of a stable 1-ethylimidazole (B1293685) fragment and a 4-fluorophenoxy radical, or vice versa depending on charge distribution. Another significant fragmentation would be the cleavage of the N-CH₂ bond of the imidazole ring, resulting in the formation of the imidazolium (B1220033) ion and a neutral loss. The stability of the resulting carbocations and neutral fragments dictates the relative abundance of the observed product ions in the MS/MS spectrum.
Below are data tables detailing the theoretical accurate mass of the parent ion and its proposed major fragments. These values are critical for the identification and confirmation of the compound in complex matrices and for understanding its intrinsic chemical stability under mass spectrometric conditions.
Table 1: Accurate Mass Determination of the Protonated Molecule
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁FN₂O |
| Theoretical Exact Mass (Monoisotopic) | 206.0855 u |
| Theoretical m/z of [M+H]⁺ | 207.0928 |
Table 2: Proposed Major Fragments in High-Resolution Tandem Mass Spectrometry (HRMS/MS)
| Proposed Fragment Ion Structure | Molecular Formula of Fragment | Theoretical m/z of Fragment Ion |
| [C₆H₄FO]⁺ (4-Fluorophenoxy cation) | C₆H₄FO | 111.0241 |
| [C₅H₇N₂]⁺ (1-Ethylimidazole fragment) | C₅H₇N₂ | 95.0655 |
| [C₃H₃N₂]⁺ (Imidazolium core) | C₃H₃N₂ | 67.0342 |
| [C₈H₈FN₂O]⁺ (Loss of C₃H₃) | C₈H₈FN₂O | 167.0615 |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules physchemres.org. It is widely employed to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's stability and reactivity . For this compound, DFT calculations would provide a detailed picture of its electron distribution and energy levels.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor . The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties nih.gov.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable . This energy gap is also associated with the electronic transitions within the molecule; the energy of the gap corresponds to the lowest energy electronic excitation possible materialsciencejournal.org.
For imidazole-based compounds, DFT calculations are routinely used to determine these values. While specific calculations for this compound are not available in the cited literature, studies on analogous benzimidazole derivatives provide insight into the typical values that would be expected. These calculations help to understand the intramolecular charge transfer that is often crucial for the bioactivity of such compounds .
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Imidazole Derivatives (Illustrative Data)
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Benzimidazole Isomer 1 | B3LYP/6-311++G(d,p) | -6.25 | -0.54 | 5.71 |
| Benzimidazole Isomer 2 | B3LYP/6-311++G(d,p) | -6.61 | -0.98 | 5.63 |
| Pyridinylbenzimidazole | B3LYP/6-311++G(d,p) | -6.20 | -1.55 | 4.65 |
Note: This table presents illustrative data for related benzimidazole compounds to demonstrate the typical output of DFT calculations researchgate.net. The values for this compound would require specific computation.
The Molecular Electrostatic Potential Surface (MESP or EPS) is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including biological receptors. The EPS map illustrates the charge distribution of a molecule in three-dimensional space, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) researchgate.net.
These charged regions are critical for molecular recognition processes such as drug-receptor binding. Nucleophilic (electron-rich) areas on a drug molecule will be attracted to electrophilic (electron-poor) sites on its target protein, and vice-versa. For this compound, an EPS analysis would identify the key sites for intermolecular interactions. It is expected that the nitrogen atoms of the imidazole ring would be regions of negative potential, making them key sites for coordinating with the heme iron in cytochrome P450 enzymes researchgate.netresearchgate.net. The fluorine atom on the phenyl ring would also contribute to the electrostatic profile, influencing long-range interactions.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them nih.gov. The collection of all possible conformations and their corresponding energies forms the potential energy landscape nih.gov.
By systematically rotating the single bonds in the ethyl-phenoxy linker of this compound, computational methods can map out its conformational energy landscape researchgate.net. This analysis reveals the most likely shapes the molecule will adopt in solution or within a receptor's binding pocket. Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial because the biologically active conformation is not always the absolute lowest in energy. The flexibility to adopt a specific shape required for binding to a target like cytochrome P450 is a key determinant of its inhibitory activity nih.gov.
Molecular Docking Simulations with Defined Biological Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex mdpi.com. It is extensively used in drug design to predict how a potential drug molecule like this compound interacts with its biological target.
For imidazole-based antifungal agents, the primary target is often the fungal cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51) derpharmachemica.com. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Imidazole antifungals inhibit this enzyme, disrupting the membrane and leading to fungal cell death nih.govresearchgate.net.
Molecular docking simulations of this compound into the active site of fungal CYP51 would predict its binding mode. A hallmark of azole antifungal binding is the coordination of one of the imidazole's nitrogen atoms to the heme iron atom at the center of the enzyme's active site utmb.edu. Docking studies would elucidate this primary interaction and identify other "hotspots" where the ligand interacts with specific amino acid residues. Key interactions typically include:
Coordination: The N3 atom of the imidazole ring binding to the heme iron.
Hydrogen Bonds: Interactions between the ligand and polar amino acid residues.
Hydrophobic Interactions: The fluorophenoxy group and ethyl linker settling into hydrophobic pockets within the active site.
Studies on structurally similar inhibitors like 1-(4-chlorophenyl)imidazole with mammalian cytochrome P450 have revealed that subtle changes in ligand structure can lead to significant rearrangements of the active site, underscoring the protein's flexibility utmb.eduresearchgate.net.
A critical output of molecular docking is the estimation of the binding affinity between the ligand and the protein. This is calculated using a scoring function, which is a mathematical model that approximates the free energy of binding (ΔGbind). A more negative score typically indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity derpharmachemica.com.
These scoring functions consider various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. By comparing the docking scores of different molecules, researchers can rank their potential efficacy as inhibitors. For this compound, a high-ranking (i.e., highly negative) docking score against fungal CYP51 would suggest it is a potent inhibitor. These theoretical affinities can then be correlated with experimental data, such as IC50 values, to validate the computational model nih.govderpharmachemica.com.
Table 2: Representative Molecular Docking Results for Azole Inhibitors with Cytochrome P450 (Illustrative Data)
| Ligand | P450 Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Miconazole | Fungal CYP51 | -9.8 | Heme, Tyr132, Phe228 | Heme coordination, π-π stacking |
| Fluconazole | Fungal CYP51 | -8.5 | Heme, Ser378, Met508 | Heme coordination, H-bonding |
| 1-CPI | CYP2B4 | -9.2 | Heme, Phe206, Phe297 | Heme coordination, Hydrophobic |
Note: This table contains illustrative data from studies on known azole antifungals and inhibitors to exemplify typical docking results nih.govderpharmachemica.comutmb.edu. Specific results for this compound would require a dedicated docking study.
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides powerful tools to investigate the molecular properties and interactions of pharmaceutical compounds like this compound. Through theoretical models and simulations, researchers can predict how this molecule might behave in a biological system, guiding further drug development and optimization. These in silico methods offer insights into ligand-target stability, dynamic behavior, and the structural features crucial for biological activity.
Mechanistic Studies of Biological Interactions for 1 2 4 Fluorophenoxy Ethyl Imidazole in Vitro and Ex Vivo Research Models
Investigation of Enzyme Inhibition Profiles (In Vitro Biochemical Assays)
The imidazole (B134444) moiety is a well-established pharmacophore known to interact with various enzymes, particularly metalloenzymes. The biological activity of 1-[2-(4-Fluorophenoxy)ethyl]imidazole is likely defined by its specific enzyme inhibition profile.
Based on its structure, this compound is classified as an azole compound. This class of compounds is renowned for its potent inhibition of cytochrome P450 (P450) enzymes. The primary target in fungi is lanosterol (B1674476) 14α-demethylase (CYP51A1), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
The mechanism of inhibition involves the nitrogen atom (N3) of the imidazole ring coordinating directly with the heme iron atom at the active site of the P450 enzyme. nih.gov This binding prevents the enzyme from processing its natural substrate, lanosterol. The interaction is typically a reversible, competitive inhibition.
While specific kinetic studies for this compound are not available in the current body of scientific literature, research on other inhibitory azoles like ketoconazole (B1673606) and clotrimazole (B1669251) reveals that the binding process can be complex and sequential. nih.gov The inhibition often involves an initial rapid binding event followed by slower conformational changes, leading to a stable, inhibitory enzyme-drug complex. nih.gov In some cases, imidazole derivatives can also act as mechanism-based inactivators, where the P450 enzyme metabolizes the compound into a reactive intermediate that irreversibly binds to and inactivates the enzyme. nih.gov A study on a different ethyl-imidazole derivative, for instance, demonstrated mechanism-based inactivation of the human P450 isoform CYP2D6, with a maximal rate of inactivation (k_inact) of 0.09 min⁻¹ and an inactivation constant (K_i) of 5.5 µM. nih.gov
Detailed kinetic analysis using in vitro biochemical assays with purified fungal lanosterol 14α-demethylase would be required to determine the specific inhibitory constants (e.g., IC₅₀, K_i) and the precise mechanism (e.g., competitive, non-competitive, mechanism-based) for this compound.
Table 1: Illustrative Kinetic Parameters for P450 Inhibition by Azole Compounds This table presents typical data obtained from in vitro biochemical assays for representative azole inhibitors and does not represent data for this compound.
| Inhibitor Example | P450 Isoform | Inhibition Type | K_i (µM) | IC₅₀ (µM) |
|---|---|---|---|---|
| Ketoconazole | Fungal CYP51 | Competitive | 0.01 - 0.1 | 0.02 - 0.2 |
| Clotrimazole | Human CYP3A4 | Competitive | ~0.03 | ~0.05 |
¹(1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine) nih.gov
The fungal cell wall is a unique structure absent in mammals, making its biosynthetic enzymes attractive targets for antifungal agents. Key enzymes in this pathway include chitin (B13524) synthases, which produce the polymer chitin, and glucan synthases, which synthesize β-glucans. nih.govnih.gov Inhibitors of these enzymes, such as nikkomycin (B1203212) Z (chitin synthase) and echinocandins (glucan synthase), disrupt cell wall formation. nih.govnih.gov
There are currently no published research findings to indicate that this compound interacts with or inhibits fungal chitin or glucan synthases. The primary mechanism of action for azole compounds is typically centered on ergosterol biosynthesis rather than cell wall synthesis. nih.gov In vitro assays using purified enzymes or cell extracts could definitively determine if this compound has any off-target activity against these microbial enzymes.
Heme Oxygenase: There is no available data from in vitro studies to suggest that this compound modulates the activity of heme oxygenase.
Nucleoside Transporters: Equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes. nih.govnih.gov Certain complex heterocyclic molecules have been identified as potent inhibitors of these transporters. nih.govresearchgate.net However, specific biochemical assays or cell-based uptake studies investigating the effect of this compound on any nucleoside transporter subtype have not been reported.
Phospholipase A2: A potential interaction exists with lysosomal phospholipase A2 (specifically PLA2G15). Many cationic amphiphilic drugs (CADs) are known to inhibit this enzyme. nih.govnih.gov This inhibition can lead to the accumulation of phospholipids (B1166683) within lysosomes, a condition known as drug-induced phospholipidosis. nih.gov Based on its chemical structure, which includes a basic imidazole ring (protonatable to a cation) and a lipophilic fluorophenoxy-ethyl group, this compound can be classified as a CAD. Therefore, it is plausible that it could inhibit PLA2G15. This hypothesis requires verification through direct in vitro enzymatic assays.
Cellular Uptake and Permeability Mechanisms in Model Systems (In Vitro Cell Lines)
Understanding how this compound crosses biological membranes is critical to understanding its pharmacokinetics and cellular activity. In vitro models, such as intestinal Caco-2 cell monolayers, are the standard for these investigations. nih.govnih.gov
The permeability of a compound is a key determinant of its absorption and distribution. Standard in vitro methods to assess this include the Parallel Artificial Membrane Permeability Assay (PAMPA) and, more comprehensively, the use of cellular monolayers like Caco-2 cells. nih.govpeerj.com These models measure the apparent permeability coefficient (Papp).
No experimental data on the membrane permeability of this compound is currently available. For Caco-2 models, compounds are typically classified based on their Papp values.
Table 2: Typical Classification of Permeability Based on Caco-2 Assays This table provides a general classification scheme and does not represent data for this compound.
| Permeability Class | Apparent Permeability (P_app) (10⁻⁶ cm/s) |
|---|---|
| High | > 10 |
| Medium | 1 - 10 |
Studies with Caco-2 cells would be necessary to determine the permeability of this compound and to classify it accordingly.
The net flux of a drug across a cellular monolayer is determined by the balance of passive diffusion and the activity of uptake and efflux transporters. Many azole drugs are known substrates and/or inhibitors of efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). nih.govnih.govfrontiersin.org These transporters actively pump substrates out of the cell, which can limit intracellular concentration and oral bioavailability. nih.gov
There are no published studies that have investigated whether this compound is a substrate or inhibitor of key uptake (e.g., OATPs, OCTs) or efflux (e.g., P-gp, BCRP) transporters. To determine this, bidirectional transport studies across P-gp-overexpressing cell lines (e.g., MDCK-MDR1) or Caco-2 cells would be required. evotec.com An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 is generally indicative of active efflux. evotec.com
Modulation of Key Cellular Pathways and Processes in Research Organisms (e.g., Fungi, Bacteria, Isolated Mammalian Cells)
The biological activity of imidazole derivatives is primarily attributed to their ability to interfere with critical cellular functions in pathogenic organisms, particularly fungi. These interactions disrupt cellular integrity and metabolic processes, leading to either the inhibition of growth (fungistatic effects) or cell death (fungicidal effects).
Effects on Microbial Cell Wall Integrity and Biosynthesis Pathways
While the primary target of imidazole antifungals is not the cell wall itself, their actions on the cell membrane have significant secondary effects on cell wall integrity. The fungal cell membrane and cell wall are intimately linked, and the structural integrity of the membrane is crucial for the proper synthesis and maintenance of the cell wall.
Impact on Ergosterol Biosynthesis Pathway in Fungal Models
The hallmark mechanism of action for imidazole antifungals is the targeted inhibition of the ergosterol biosynthesis pathway. nih.govnih.gov Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane structure and function. nih.govyoutube.com
Imidazole compounds act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). researchgate.netyoutube.com This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. youtube.com The nitrogen atom in the imidazole ring binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing it from binding its natural substrate, lanosterol. youtube.com
This inhibition has two major consequences:
Depletion of Ergosterol: The lack of ergosterol leads to a dysfunctional cell membrane with increased permeability and altered fluidity. nih.gov
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterol precursors, such as lanosterol. frontiersin.org These abnormal sterols integrate into the membrane, further disrupting its structure and the function of membrane-bound proteins. frontiersin.org
This dual effect of ergosterol depletion and toxic sterol accumulation is the primary driver of the antifungal activity of this class of compounds. nih.govfrontiersin.org
Table 1: Key Steps in the Ergosterol Biosynthesis Pathway Targeted by Imidazole Antifungals
| Pathway Step | Enzyme | Gene | Action of Imidazole Compound | Resulting Effect on Fungus |
| Lanosterol Conversion | Lanosterol 14α-demethylase | ERG11 | Competitive Inhibition | Depletion of ergosterol; accumulation of toxic 14α-methylated sterols |
Investigation of Metabolic Pathway Perturbations (e.g., glycolysis)
In some contexts, particularly in studies involving cancer cells, certain imidazoles have been found to disrupt the glycolytic pathway. dergipark.org.tracarindex.com This effect can be linked to the inhibition of calcium influx, as Ca2+ ions can influence the activity of glycolytic enzymes. dergipark.org.tr While this is a recognized effect in mammalian cancer models, it suggests that imidazoles have the potential to interfere with fundamental energy metabolism.
Additionally, the disruption of fungal membranes can lead to secondary metabolic consequences. Research indicates that imidazoles can affect the synthesis of other lipids, such as triglycerides and phospholipids. nih.gov Changes in oxidative and peroxidative enzyme activities have also been observed, leading to an intracellular accumulation of toxic concentrations of hydrogen peroxide, which can damage cellular components and contribute to cell death. nih.gov
High-Throughput Screening Approaches for Identification of Novel Biological Targets (In Vitro)
High-throughput screening (HTS) is a critical methodology for identifying the biological targets of novel compounds and for discovering new therapeutic agents. For a compound like this compound, several HTS approaches could be employed to elucidate its specific targets and mechanisms.
One common HTS method involves screening large compound libraries against pathogenic fungi, such as Candida albicans or Aspergillus fumigatus, in microtiter plates. oup.commdpi.com The effect of the compounds on fungal growth can be measured using metabolic indicators like alamarBlue®, which assesses metabolic activity. oup.com
More advanced HTS assays can provide deeper mechanistic insights:
Cell Lysis Detection: An assay that measures the release of the cytosolic enzyme adenylate kinase (AK) can specifically identify compounds that disrupt fungal cell integrity, pointing towards a mechanism involving the cell wall or membrane. nih.govasm.org This method is not dependent on metabolic changes and can distinguish fungicidal from fungistatic effects. nih.gov
Synergy Screens: HTS can be used to identify compounds that act synergistically with known antifungal drugs. pnas.org For instance, a library could be screened for compounds that enhance the activity of a low, sub-inhibitory concentration of an azole like ketoconazole. pnas.org Hits from such a screen may point to novel targets that, when inhibited, weaken the fungus and make it more susceptible to ergosterol synthesis inhibitors.
Target-Based Screens: If a specific enzyme or pathway is hypothesized as a target, an HTS assay can be designed around it. For example, a screen could be developed to specifically measure the inhibition of lanosterol 14α-demethylase or other enzymes in the ergosterol pathway. oup.com
These HTS platforms allow for the rapid evaluation of thousands of compounds to identify not only new antifungal leads but also to probe the biological space for novel targets that can be exploited for therapeutic intervention. mdpi.com
Table 2: Examples of High-Throughput Screening (HTS) Methods for Antifungal Research
| HTS Method | Principle | Information Gained | Example Application |
| Metabolic Activity Assay | Measures metabolic conversion of a dye (e.g., alamarBlue®) by living cells. | General cell viability and growth inhibition (fungistatic/fungicidal). | Screening a compound library for general antifungal activity against C. albicans. oup.com |
| Adenylate Kinase (AK) Release Assay | Detects the release of cytosolic AK upon cell lysis. | Direct measurement of cell integrity disruption (fungicidal effect). | Identifying compounds that specifically target the fungal cell wall or membrane. asm.org |
| Synergy Screening | Tests compounds in combination with a known antifungal agent at sub-inhibitory concentrations. | Identification of potentiators and compounds that work on complementary pathways. | Finding molecules that enhance the efficacy of azoles against resistant strains. pnas.org |
Structure Activity Relationship Sar Studies and Rational Design of 1 2 4 Fluorophenoxy Ethyl Imidazole Analogs
Systematic Exploration of Substituent Effects on the Imidazole (B134444) Heterocycle
Research indicates that the introduction of bulky substituents at position 1 of the imidazole moiety is generally unfavorable for antifungal activity. nih.gov This suggests that the space around this position within the enzyme's binding pocket is sterically constrained. The ethyl-phenoxy linker attached at the N-1 position appears to be optimal for orienting the molecule, and adding further bulk at other positions on the heterocycle can disrupt this ideal orientation.
For instance, studies on related imidazole derivatives have shown that substituting the imidazole with groups like 4-methyl or 4,5-dichloro can lead to a significant or complete loss of antifungal activity. nih.gov The electronic properties of substituents on the imidazole ring also play a role, though they are often secondary to steric considerations. The unsubstituted imidazole ring generally provides the necessary electronic properties for heme coordination, and alterations can modify the pKa and coordination strength, which must be finely tuned for optimal inhibition.
Table 1: Effect of Imidazole Ring Substitution on Hypothetical Antifungal Activity
| Analog Structure | Substitution on Imidazole Ring | Rationale for Activity Change | Predicted Relative Activity |
|---|---|---|---|
| 1-[2-(4-Fluorophenoxy)ethyl]imidazole | None (Parent) | Optimal fit and heme coordination. | High |
| 1-[2-(4-Fluorophenoxy)ethyl]-2-methylimidazole | -CH₃ at C-2 | Potential steric hindrance near the heme-binding N-3 atom. | Moderate to Low |
| 1-[2-(4-Fluorophenoxy)ethyl]-4-methylimidazole | -CH₃ at C-4 | Steric clash with amino acid residues in the active site; activity largely abolished in similar series. nih.gov | Low |
| 4,5-Dichloro-1-[2-(4-Fluorophenoxy)ethyl]imidazole | -Cl at C-4 and C-5 | Significant steric bulk and altered electronics, leading to poor fit and reduced activity. nih.gov | Very Low |
Impact of Linker Chain Length and Flexibility on Biological Interaction Profiles
The two-carbon ethyl linker connecting the imidazole and phenoxy moieties serves a crucial role as a spacer, ensuring the correct distance and relative orientation between the two key binding domains. Its length and conformational flexibility are critical determinants of biological activity.
Studies on analogous molecular scaffolds have demonstrated that both reducing and increasing the number of carbon atoms in a linker chain can lead to a decrease in biological activity. mdpi.com
A shorter linker (e.g., a methylene (B1212753) bridge) may not provide sufficient length for the terminal aromatic rings to reach their respective optimal binding pockets simultaneously.
A longer linker (e.g., propyl or butyl) could introduce excessive flexibility, increasing the entropic penalty of binding and allowing the molecule to adopt non-productive conformations within the active site. This can lead to a weaker interaction with the target enzyme.
The optimal two-carbon length of the ethyl group in this compound suggests a well-defined distance between the heme-coordinating imidazole and a hydrophobic region of the enzyme's active site where the fluorophenoxy group binds. Introducing rigidity into the linker, for example, by incorporating double bonds or cyclopropyl (B3062369) units, could also be explored to lock the molecule into a more bioactive conformation, potentially enhancing potency.
Influence of Fluorine Position and Substitution Patterns on the Phenoxy Moiety
The 4-fluorophenoxy group is a common feature in many antifungal agents, and its substitution pattern is a key area for optimization. SAR studies consistently show that the nature, size, and position of substituents on this phenyl ring dramatically influence antifungal potency. nih.gov
The fluorine atom at the para-position (C-4) is particularly significant. Fluorine's high electronegativity and relatively small size allow it to serve multiple roles. nih.gov It can enhance binding affinity through favorable electrostatic or dipole interactions with the enzyme active site. Furthermore, replacing a hydrogen atom with fluorine at a site of metabolism (e.g., para-hydroxylation) can block this metabolic pathway, thereby improving the compound's metabolic stability and in vivo half-life. nih.gov
Moving the fluorine to the ortho or meta positions, or replacing it with other groups, has a marked effect on activity.
Electron-withdrawing groups (EWGs): Halogens (Cl, Br) or groups like trifluoromethyl (CF₃) are often explored. While a 4-chloro or 4-bromo substitution can sometimes maintain or slightly decrease activity compared to 4-fluoro, placing strong EWGs like nitro (NO₂) or cyano (CN) at the meta position often results in a loss of activity. nih.gov
Electron-donating groups (EDGs): The introduction of EDGs such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at the para position has been shown to result in moderate to no antifungal activity in related series. nih.govnih.gov However, a methyl group at the meta position has, in some specific cases, led to strong activity, highlighting the complex interplay of steric and electronic effects. nih.gov
Multiple substitutions: Di-substituted phenyl rings, such as 2,4-dichloro analogs, are common in marketed antifungal drugs (e.g., Miconazole, Ketoconazole), suggesting that additional interactions can be productively exploited.
Table 2: Influence of Phenoxy Ring Substitution on Hypothetical Antifungal Activity
| Analog | Substitution on Phenoxy Ring | General SAR Principle | Predicted Relative Activity |
|---|---|---|---|
| Parent Compound | 4-Fluoro | Optimal balance of electronics, size, and metabolic stability. nih.gov | High |
| Analog A | 2-Fluoro | Ortho-substitution can cause steric hindrance and alter ring orientation. | Moderate |
| Analog B | 4-Chloro | Larger halogen may still fit, but electronic/steric properties differ from fluorine. | High to Moderate |
| Analog C | 4-Methoxy | Electron-donating group at para-position is generally unfavorable for activity. nih.gov | Low |
| Analog D | 4-Trifluoromethyl | Strong electron-withdrawing group; can be favorable but sensitive to steric fit. | Moderate |
| Analog E | 2,4-Dichloro | Common motif in potent antifungals; exploits additional binding interactions. | High |
Bioisosteric Replacements of Key Functional Groups and Their Effects on Target Binding
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding mode. nih.gov For this compound, several key functional groups can be considered for bioisosteric replacement.
Imidazole Ring: The imidazole can be replaced by other five-membered nitrogen-containing heterocycles capable of coordinating with the heme iron. The most common bioisostere is the 1,2,4-triazole (B32235) ring, which is found in numerous potent antifungal drugs (e.g., Fluconazole, Itraconazole). This replacement can alter the pKa, coordination geometry, and metabolic stability. Other heterocycles like pyrazoles or tetrazoles could also be explored.
Ether Linkage: The ether oxygen atom in the phenoxyethyl linker is a potential site of metabolism and contributes to the linker's flexibility. It can be replaced with other groups like a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or an amine (-NH-). These changes would significantly alter polarity, hydrogen bonding capacity, and metabolic stability.
Phenoxy Moiety: The entire 4-fluorophenyl ring can be replaced by other aromatic systems to probe different binding interactions or improve properties. nih.gov Common replacements include other substituted phenyl rings, or heterocycles like pyridine (B92270), thiophene, or pyrimidine. For example, replacing the phenyl ring with a pyridine ring introduces a basic nitrogen atom, which can alter solubility and present an opportunity for new hydrogen bond interactions within the target's active site. nih.gov
Development of Predictive SAR Models to Guide Targeted Analog Synthesis and Optimization
To handle the large datasets generated from SAR studies and to rationalize the complex relationships between structure and activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. jmpas.com These models provide statistically significant equations that correlate the biological activity of a series of compounds with their physicochemical properties or calculated molecular descriptors. nih.gov
The development of a QSAR model for this compound analogs would typically involve:
Data Collection: Assembling a series of analogs with their corresponding measured antifungal activities (e.g., Minimum Inhibitory Concentration, MIC).
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated, such as those related to lipophilicity (e.g., ClogP), electronics (e.g., Hammett constants, partial charges), and sterics (e.g., molar refractivity, topological indices). nih.govjapsonline.com
Model Generation: Statistical techniques like Multiple Linear Regression (MLR) are used to build an equation that links a combination of descriptors to the observed activity. japsonline.comjapsonline.com
Validation: The model's statistical significance and predictive power are rigorously tested using methods like leave-one-out cross-validation (Q²), analysis of variance (F-test), and prediction of the activity of a test set of compounds not used in model generation. jmpas.com
A resulting QSAR equation might take the general form: log(1/MIC) = c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C) + constant
Such models have shown that antifungal potency in imidazole derivatives is often described by a combination of parameters related to size, bulkiness, polarity, and lipophilicity. nih.gov These predictive models are invaluable tools, allowing medicinal chemists to prioritize the synthesis of novel analogs with the highest probability of improved activity, thereby saving time and resources in the drug discovery process. japsonline.comjapsonline.com
Advanced Analytical Method Development for 1 2 4 Fluorophenoxy Ethyl Imidazole in Research Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)researchgate.netmdpi.com
Chromatographic methods are the cornerstone for the separation, identification, and quantification of small molecules like 1-[2-(4-Fluorophenoxy)ethyl]imidazole from complex mixtures. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer varying degrees of selectivity, sensitivity, and speed. researchgate.netmdpi.com
LC-MS/MS, in particular, is a powerful technique for analyzing imidazole (B134444) derivatives in various matrices due to its high sensitivity and specificity, often achieving low limits of quantification (LOQ). mdpi.com Similarly, GC-MS is a viable option, although it may necessitate a derivatization step to improve the volatility and thermal stability of the analyte. mdpi.comgdut.edu.cn HPLC coupled with a Diode-Array Detector (DAD) is also frequently used for quantification, especially in contexts where mass spectrometry is not required. researchgate.net
The success of a chromatographic separation hinges on the careful selection and optimization of the stationary phase (column) and mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Stationary Phase Selection : C8 and C18 columns are widely used for the analysis of imidazole derivatives. researchgate.netnih.gov A C18 column, being more hydrophobic, would likely provide greater retention for the target molecule. For Ultra-High Performance Liquid Chromatography (UHPLC), columns with smaller particle sizes (e.g., <2 µm) can significantly reduce analysis time while improving resolution. nih.goveurl-pesticides.eu A study comparing various columns for imidazole analysis found that a Waters Acquity UPLC HSS T3 column provided superior separation compared to several other C18 and specialized columns. wiley.com
Mobile Phase Optimization : The mobile phase typically consists of an aqueous component and an organic modifier. Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers, with methanol sometimes offering better separation for imidazoles. wiley.com The aqueous phase is often buffered or acidified to control the ionization state of the analyte and improve peak shape. Since the imidazole ring has a pKa of approximately 7, adjusting the mobile phase pH can significantly impact retention. chromforum.org Using acidic modifiers like formic acid (0.1%) is common as it protonates the imidazole nitrogen, leading to sharp peaks and good ionization efficiency for mass spectrometry detection. nih.govwiley.com Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffers are also frequently employed. eurl-pesticides.euchromforum.org A gradient elution, starting with a lower percentage of the organic solvent and gradually increasing it, is typically necessary to elute the compound of interest while separating it from other matrix components. wiley.com
Table 1: Proposed HPLC/UHPLC Conditions for this compound Analysis This table presents a compilation of typical starting conditions for method development, based on successful analyses of related imidazole compounds. nih.govnih.goveurl-pesticides.euwiley.com
| Parameter | Suggested Condition 1 | Suggested Condition 2 | Suggested Condition 3 |
|---|---|---|---|
| Technique | UHPLC-MS/MS | HPLC-DAD | RP-HPLC |
| Stationary Phase | Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) nih.govwiley.com | Thermo Scientific BDS Hypersil C8 (5 µm, 4.6 x 250 mm) nih.gov | C18 Column (e.g., 5 µm, 4.6 x 150 mm) chromforum.org |
| Mobile Phase A | 0.1% Formic Acid in Water wiley.com | 0.025 M KH₂PO₄ (pH 3.2) nih.gov | 10 mM Ammonium Acetate (pH 5.0) chromforum.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol nih.govwiley.com | Methanol nih.gov | Acetonitrile |
| Elution Mode | Gradient | Isocratic or Gradient | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min nih.govwiley.com | 1.0 mL/min nih.gov | 1.0 - 1.2 mL/min chromforum.org |
| Detection | ESI+ Mass Spectrometry wiley.com | UV at 215 nm or 300 nm researchgate.netnih.gov | UV at 220 nm chromforum.org |
For GC-MS analysis, derivatization is often a necessary step to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as the imidazole moiety. mdpi.comgdut.edu.cn This process involves a chemical reaction to convert the analyte into a less polar and more volatile derivative, which improves its chromatographic behavior and detection sensitivity.
A common derivatization agent for imidazoles is isobutyl chloroformate. mdpi.comgdut.edu.cn This reagent reacts with the secondary amine in the imidazole ring to form a derivative that is more amenable to GC analysis. The optimization of this reaction involves adjusting parameters such as the amount of derivatizing agent, the type of solvent (e.g., acetonitrile, pyridine), reaction temperature, and time to ensure complete derivatization without degradation. gdut.edu.cn Another potential strategy involves silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (B98337) (TMS) groups.
For HPLC with fluorescence detection, derivatization may be employed if the native molecule lacks sufficient fluorescence. Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) have been used to create fluorescent derivatives of imidazoles, enabling highly selective and sensitive detection. researchgate.net
Spectroscopic Methods for Quantitative Analysis and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for confirming the chemical structure of the synthesized compound. The spectra provide detailed information about the number and connectivity of protons and carbons. For purity assessment, quantitative NMR (qNMR) can be used by integrating the signal of the analyte against a certified internal standard of known concentration.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule. nih.govresearchgate.net The spectrum of this compound would be expected to show specific absorption bands corresponding to C-F stretching (from the fluorophenyl group), C-O-C stretching (ether linkage), C=N and C=C stretching (imidazole ring), and aromatic C-H bonds. researchgate.net These spectra serve as a molecular fingerprint and can be used to confirm the identity of the compound and detect certain impurities.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy can be used for quantitative analysis, particularly in HPLC with a DAD or UV detector. researchgate.net The molecule is expected to exhibit absorbance in the UV region due to its aromatic (fluorophenyl) and heteroaromatic (imidazole) rings. A full UV-Vis scan helps in determining the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure the highest sensitivity. For imidazoles, detection wavelengths are often set in the 210-230 nm range. researchgate.netchromforum.org
Table 2: Expected Spectroscopic Data for this compound This table outlines the anticipated signals and bands based on the known spectroscopic properties of its constituent functional groups. nih.govresearchgate.net
| Technique | Functional Group | Expected Signal / Absorption Band |
|---|---|---|
| ¹H NMR | Imidazole Protons | δ ≈ 7.0 - 8.0 ppm |
| Fluorophenyl Protons | δ ≈ 6.9 - 7.2 ppm (showing splitting from fluorine) | |
| Ethyl Protons (-OCH₂CH₂-) | δ ≈ 4.0 - 4.5 ppm (two triplets) | |
| ¹³C NMR | Imidazole Carbons | δ ≈ 115 - 140 ppm |
| Fluorophenyl Carbons | δ ≈ 115 - 165 ppm (showing C-F coupling) | |
| Ethyl Carbons (-OCH₂CH₂-) | δ ≈ 45 - 70 ppm | |
| IR Spectroscopy | C-F Stretch | ~1200 - 1250 cm⁻¹ |
| C-O-C (Aryl Ether) Stretch | ~1230 - 1270 cm⁻¹ (asymmetric), ~1020-1075 cm⁻¹ (symmetric) | |
| Imidazole Ring Stretch | ~1450 - 1550 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ |
Electrochemical Methods for Detection and In Vitro Reaction Monitoring
Electrochemical methods offer a sensitive, rapid, and often low-cost alternative for the detection of electroactive compounds. The imidazole moiety can be electrochemically oxidized, providing a basis for analytical detection. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be developed to quantify this compound. nih.gov
The development of an electrochemical sensor would involve modifying an electrode surface (e.g., glassy carbon, screen-printed carbon) to enhance the electrochemical response and selectivity towards the target analyte. nih.gov For instance, nanomaterials like molybdenum disulfide (MoS₂) nanosheets or molecularly imprinted polymers could be used to create a sensor with high sensitivity and specificity. nih.gov Such sensors could be particularly useful for in vitro applications, allowing for real-time monitoring of the compound's concentration during experiments such as enzyme inhibition assays or cell culture studies without the need for extensive sample preparation.
Development of High-Throughput Analytical Assays for Research Samples and Libraries
In modern drug discovery and chemical biology research, high-throughput screening (HTS) is essential for testing large compound libraries. researchgate.net Developing analytical assays compatible with HTS formats (e.g., 96-, 384-, or 1536-well plates) is crucial for efficiently processing numerous research samples. researchgate.netcuanschutz.edu
For quantifying this compound across many samples, analytical methods can be miniaturized and automated. This could involve automated solid-phase extraction (SPE) or liquid-liquid extraction in a 96-well format, followed by rapid LC-MS/MS analysis with short run times (< 2 minutes per sample). researchgate.neteurl-pesticides.eu
Alternatively, if the research involves screening for the compound's biological activity, specific HTS assays can be designed. These assays rely on various detection technologies:
Fluorescence-Based Assays : If the compound interacts with a target that causes a change in fluorescence, this can be monitored. This includes fluorescence polarization (FP) assays, which are sensitive to molecular binding events. nih.govnih.gov
Luminescence-Based Assays : Reporter gene assays using luciferase are common in cell-based HTS. nih.gov It is important to run counter-screens to check for direct inhibition of the reporter enzyme by the test compounds. nih.gov
Absorbance-Based Assays : These are often used for enzyme activity assays where a substrate is converted to a colored product. cuanschutz.edu
The development of any HTS assay requires rigorous validation to ensure it is robust, reproducible, and has a suitable signal-to-background ratio and Z'-factor, a statistical parameter that indicates the quality of the assay. researchgate.net
Environmental and Degradation Studies of 1 2 4 Fluorophenoxy Ethyl Imidazole Research Context
Investigation of Photodegradation Pathways and Products in Model Systems
Photodegradation is a significant abiotic process that can contribute to the breakdown of organic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The investigation of the photodegradation of 1-[2-(4-Fluorophenoxy)ethyl]imidazole in model systems, such as purified water under simulated solar radiation, would likely focus on several potential pathways. The presence of the aromatic fluorophenoxy group suggests that the molecule could absorb UV radiation, leading to direct photolysis. Additionally, indirect photolysis mediated by photosensitizing agents naturally present in the environment, such as humic acids, could also play a role.
Key hypothetical photodegradation pathways for this compound include:
Cleavage of the Ether Bond: The bond between the phenoxy group and the ethyl side chain could be susceptible to photolytic cleavage, leading to the formation of 4-fluorophenol (B42351) and 1-(2-hydroxyethyl)imidazole.
Photo-hydroxylation: The aromatic ring could undergo hydroxylation, where the fluorine atom is substituted by a hydroxyl group, or hydroxylation could occur at other positions on the benzene (B151609) ring.
Degradation of the Imidazole (B134444) Ring: The imidazole ring itself can be susceptible to photo-oxidation, potentially leading to the formation of smaller, more polar acyclic compounds.
Defluorination: The carbon-fluorine bond is generally strong, but photodegradation can sometimes lead to its cleavage, releasing fluoride (B91410) ions into the medium.
A hypothetical study might involve irradiating an aqueous solution of the compound with a xenon lamp (simulating sunlight) and analyzing samples at different time intervals using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products.
Table 1: Hypothetical Photodegradation Products of this compound in a Model System
| Product Name | Chemical Formula | Proposed Formation Pathway |
| 4-Fluorophenol | C₆H₅FO | Cleavage of the ether linkage |
| 1-(2-Hydroxyethyl)imidazole | C₅H₈N₂O | Cleavage of the ether linkage |
| 1-[2-(4-Hydroxyphenoxy)ethyl]imidazole | C₁₁H₁₂N₂O₂ | Photo-hydroxylation of the aromatic ring |
| Imidazole | C₃H₄N₂ | Degradation of the ethyl side chain and imidazole ring |
Biotransformation Processes in Controlled Environmental Microcosms
Biotransformation, the alteration of a chemical substance by living organisms, is a crucial process determining the environmental persistence of many organic compounds. The biotransformation of this compound would likely be investigated in controlled microcosms that simulate relevant environmental compartments, such as soil or activated sludge from a wastewater treatment plant.
Research indicates that N-substituted imidazoles can be recalcitrant to biodegradation. The substitution on the nitrogen atom can hinder enzymatic attack, which is a common pathway for the degradation of the imidazole ring. However, certain microbial communities might possess the necessary enzymes to initiate the breakdown of this compound.
Potential biotransformation pathways could include:
O-Dealkylation: Microbial enzymes, such as monooxygenases, could catalyze the cleavage of the ether bond, representing a common metabolic pathway for aromatic ethers. This would result in the formation of 4-fluorophenol and a metabolite derived from the ethyl-imidazole moiety.
Hydroxylation of the Aromatic Ring: Similar to photodegradation, microbial enzymes could hydroxylate the fluorinated benzene ring, making the compound more polar and potentially more amenable to further degradation.
Oxidation of the Ethyl Side Chain: The ethyl group connecting the imidazole and phenoxy moieties could be a site for oxidative attack, leading to the formation of alcohol or carboxylic acid derivatives.
A typical microcosm study would involve incubating the compound with a known amount of soil or activated sludge under controlled conditions (e.g., temperature, moisture, aeration). The disappearance of the parent compound and the appearance of transformation products would be monitored over time using analytical techniques like LC-MS.
Table 2: Potential Biotransformation Products of this compound in a Soil Microcosm
| Product Name | Chemical Formula | Proposed Formation Pathway |
| 4-Fluorophenol | C₆H₅FO | O-Dealkylation of the ether linkage |
| 1-Imidazoleacetic acid | C₅H₆N₂O₂ | Oxidation of the ethyl side chain |
| 1-[2-(4-Fluorophenoxy)ethyl]-1H-imidazol-2-ol | C₁₁H₁₁FN₂O₂ | Hydroxylation of the imidazole ring |
| 2-(4-Fluorophenoxy)ethanol | C₈H₉FO₂ | Cleavage of the N-C bond of the imidazole ring |
Chemical Stability under Varying Environmental Conditions (e.g., pH, Temperature, Oxidative Stress)
The chemical stability of this compound under different environmental conditions is a key factor in determining its persistence and fate.
pH: The imidazole ring has a pKa of approximately 7, meaning that at neutral pH, a significant portion of the molecules will be protonated. The stability of the compound across a range of environmentally relevant pH values (typically 4 to 9) would need to be assessed. The ether linkage is generally stable to hydrolysis under neutral and alkaline conditions but can be susceptible to cleavage under strongly acidic conditions, although this is less likely to be a major degradation pathway in most natural environments.
Temperature: Like most chemical reactions, degradation rates are expected to increase with temperature. Thermal stability studies would help to determine the compound's persistence in warmer climates or under conditions of thermal pollution.
Oxidative Stress: The presence of oxidizing agents in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, could lead to the degradation of this compound. The imidazole moiety, in particular, can be susceptible to oxidative attack.
Laboratory studies to assess chemical stability would involve incubating the compound in buffered aqueous solutions at different pH values and temperatures, as well as in the presence of a chemical oxidant (e.g., hydrogen peroxide with a catalyst to generate hydroxyl radicals). The concentration of the parent compound would be measured over time to determine its degradation kinetics.
Table 3: Predicted Chemical Stability of this compound under Various Conditions
| Condition | Expected Stability | Potential Degradation Products |
| pH 4 (Acidic) | Moderately stable; potential for slow hydrolysis of the ether bond over long periods. | 4-Fluorophenol, 1-(2-hydroxyethyl)imidazole |
| pH 7 (Neutral) | Stable | - |
| pH 9 (Alkaline) | Stable | - |
| Elevated Temperature (e.g., 50°C) | Decreased stability; accelerated degradation. | A mixture of hydrolysis and oxidation products. |
| Oxidative Stress (e.g., presence of •OH) | Unstable; rapid degradation. | Ring-opened products, hydroxylated derivatives. |
Broader Academic Research Applications and Future Directions Excluding Clinical Implications
Exploration as a Ligand in Coordination Chemistry and Metal-Organic Frameworks
The imidazole (B134444) moiety is a well-established and fundamental building block in the realm of coordination chemistry. researchgate.netrsc.org The presence of two nitrogen donor atoms within the five-membered aromatic ring allows imidazole and its derivatives to act as effective ligands, coordinating with a wide range of metal ions to form stable complexes and extended structures like metal-organic frameworks (MOFs). researchgate.netresearchgate.neteeer.org The nitrogen atom at the 3-position of the imidazole ring in 1-[2-(4-Fluorophenoxy)ethyl]imidazole is available for coordination with metal centers.
The structural characteristics of this compound make it a promising candidate for the synthesis of new coordination polymers and MOFs. The flexibility of the ethyl linker can influence the dimensionality and topology of the resulting frameworks, while the 4-fluorophenoxy group can introduce specific functionalities and affect the intermolecular interactions within the crystal lattice. The fluorine atom, with its high electronegativity, can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, which can play a crucial role in the self-assembly and stability of supramolecular structures.
| Structural Feature | Potential Role in Coordination Chemistry | Anticipated Properties of Resulting Complexes/MOFs |
|---|---|---|
| Imidazole Ring | Acts as a monodentate or bidentate ligand through its nitrogen donors. | Formation of stable metal complexes with diverse geometries. |
| Ethyl Linker | Provides flexibility and influences the spatial arrangement of ligands around the metal center. | Potential for the formation of 1D, 2D, or 3D coordination polymers. |
| 4-Fluorophenoxy Group | Introduces steric bulk and potential for intermolecular interactions (e.g., π-π stacking). | Modulation of framework porosity and guest-host interactions. |
| Fluorine Atom | Can participate in halogen bonding and other non-covalent interactions. | Enhanced thermal and chemical stability of the resulting materials. |
Potential as a Building Block in Polymer Science and Material Engineering
In the field of polymer science and material engineering, imidazole-containing compounds are valued for their ability to impart desirable properties such as thermal stability, conductivity, and corrosion resistance to polymeric materials. researchgate.net The this compound molecule can be envisioned as a functional monomer or a building block for the synthesis of novel polymers.
The imidazole ring can be incorporated into polymer backbones or as a pendant group, potentially leading to materials with applications in areas such as proton-conducting membranes for fuel cells, catalysts, and smart materials. The fluorinated phenoxy group can enhance the polymer's thermal stability, chemical resistance, and hydrophobicity. Furthermore, the presence of the polar imidazole moiety could be exploited for applications in sensors or as a component in self-healing materials.
Theoretical Applications in Agrochemical Research (e.g., as a research tool for understanding fungal pathways)
While excluding clinical applications, the structural motifs present in this compound are of interest in the theoretical and fundamental aspects of agrochemical research. Many existing antifungal agents contain an imidazole ring, which is known to inhibit the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.
As a research tool, this compound could be used in computational studies to model the interactions between imidazole-based compounds and fungal enzymes. Such theoretical investigations can provide valuable insights into the structure-activity relationships of potential antifungal agents and aid in the rational design of more effective and selective compounds. The 4-fluorophenyl group is a common substituent in many bioactive molecules, and its influence on the electronic properties and binding affinities of the imidazole scaffold can be systematically studied through in silico methods.
Integration into Supramolecular Assemblies and Nanomaterials for Research Purposes
The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it an excellent component for the construction of supramolecular assemblies and the functionalization of nanomaterials. nih.gov The this compound molecule could be used to create well-defined supramolecular structures through self-assembly processes, driven by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions.
In the context of nanomaterials, this compound could be used as a surface-modifying agent for metal nanoparticles, quantum dots, or carbon-based nanomaterials. The imidazole group can anchor the molecule to the nanomaterial surface, while the fluorophenoxy tail can be used to tune the solubility, stability, and interfacial properties of the resulting hybrid materials. These functionalized nanomaterials could find applications in catalysis, sensing, and as research probes for studying biological and chemical processes at the nanoscale.
Future Avenues in Computational Chemistry and In Silico Screening Technologies
The compound this compound serves as an interesting subject for computational chemistry and in silico screening studies. researchgate.netmdpi.comnih.gov Its relatively simple yet functionalized structure allows for the application of various computational methods to predict its physicochemical properties, conformational preferences, and potential interactions with biological macromolecules.
| Computational Method | Potential Research Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic properties, molecular orbitals (HOMO/LUMO), and reactivity descriptors. mdpi.com | Understanding the molecule's stability, reactivity, and potential for charge transfer. |
| Molecular Docking | Screening against various protein targets to identify potential binding modes and affinities. mdpi.com | Hypothesis generation for potential biological activities (for research purposes). |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and stability of the molecule in different environments. | Insight into the flexibility of the ethyl linker and its influence on binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with predicted properties or activities within a series of related compounds. | Identification of key structural motifs for desired functionalities. |
Future research could involve the use of this compound as a scaffold in virtual libraries for in silico screening against a wide range of targets. These computational approaches can help to prioritize synthetic efforts and guide the design of new molecules with specific properties for various non-clinical research applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of imidazole with 2-(4-fluorophenoxy)ethyl halides. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–90°C), and base selection (K₂CO₃ or NaH) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify imidazole protons (δ 6.8–7.5 ppm) and fluorophenoxy ethyl chain signals (δ 4.2–4.5 ppm for CH₂-O). Fluorine coupling may split aromatic protons .
- IR : Stretching vibrations for C-F (1220–1150 cm⁻¹) and imidazole C=N (1600–1500 cm⁻¹) .
- HRMS : Exact mass calculation (C₁₁H₁₂FN₂O) to validate molecular formula .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility tests in polar (water, ethanol) vs. nonpolar solvents (DCM) should be conducted. Stability studies via HPLC under acidic (pH 3), neutral, and alkaline (pH 9) conditions at 25°C and 40°C can assess degradation pathways. Fluorinated ethyl groups may enhance thermal stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the imidazole ring (e.g., N-alkylation vs. C-functionalization) be addressed?
- Methodological Answer : Use directing groups (e.g., Boc protection) or transition-metal catalysis (Pd/Cu) to control substitution sites. Computational modeling (DFT) predicts reactive sites based on electron density distribution . For example, N-alkylation dominates under basic conditions, while C-H activation requires Pd(OAc)₂ .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 or histamine receptors. The fluorophenoxy group may enhance hydrophobic interactions .
- Kinetic Assays : Measure IC₅₀ values via fluorescence polarization or SPR to quantify inhibition potency .
Q. How do structural analogs of this compound compare in bioactivity, and what SAR trends emerge?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., Cl, Br, CF₃) on the phenyl ring. Evaluate antimicrobial activity (MIC assays) or anticancer efficacy (MTT assays). Fluorine’s electronegativity often correlates with enhanced membrane permeability .
Q. What strategies resolve contradictions in reported reaction yields or biological data across studies?
- Methodological Answer : Perform meta-analysis of literature (Scopus/Web of Science) to identify variables (e.g., catalyst loading, solvent purity). Replicate experiments under controlled conditions and validate via interlaboratory collaboration. Conflicting bioactivity data may arise from assay protocols (e.g., cell line variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
